1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate
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Overview
Description
1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3,4-dimethylphenyl ketone, which is then reacted with 2-(methylsulfanyl)pyridine-3-carboxylic acid under specific conditions to form the desired ester. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyridine ring, depending on the reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar compounds to 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate include other esters and ketones with aromatic and heterocyclic structures. For example:
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share similar heterocyclic structures and have applications in medicinal chemistry.
Sulfonamides: These compounds contain sulfonyl groups and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
IUPAC Name |
[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-11-7-8-14(10-12(11)2)16(20)13(3)22-18(21)15-6-5-9-19-17(15)23-4/h5-10,13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUPAJILDUKZEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)OC(=O)C2=C(N=CC=C2)SC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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